2-Bromononane

Electrophysiology Na⁺ channel pharmacology Structure-activity relationship (SAR)

2-Bromononane (sec-nonyl bromide) is a secondary alkyl bromide with the molecular formula C₉H₁₉Br and molecular weight 207.15 g·mol⁻¹. As a nine-carbon secondary haloalkane, it serves as a versatile synthetic intermediate for nucleophilic substitution (SN1/SN2), elimination (E2), and organometallic (Grignard) transformations; the secondary bromide position imparts reactivity and selectivity characteristics distinct from its primary isomer 1-bromononane and lighter or heavier secondary homologues.

Molecular Formula C9H19B
Molecular Weight 207.15 g/mol
CAS No. 2216-35-5
Cat. No. B1329715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromononane
CAS2216-35-5
Molecular FormulaC9H19B
Molecular Weight207.15 g/mol
Structural Identifiers
SMILESCCCCCCCC(C)Br
InChIInChI=1S/C9H19Br/c1-3-4-5-6-7-8-9(2)10/h9H,3-8H2,1-2H3
InChIKeyJQEFZTLHNWFZDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromononane (CAS 2216-35-5) Procurement-Qualified Identification and In-Class Positioning


2-Bromononane (sec-nonyl bromide) is a secondary alkyl bromide with the molecular formula C₉H₁₉Br and molecular weight 207.15 g·mol⁻¹ . As a nine-carbon secondary haloalkane, it serves as a versatile synthetic intermediate for nucleophilic substitution (SN1/SN2), elimination (E2), and organometallic (Grignard) transformations; the secondary bromide position imparts reactivity and selectivity characteristics distinct from its primary isomer 1-bromononane and lighter or heavier secondary homologues . This compound is manufactured to 97% purity (Thermo Scientific / Alfa Aesar product line) and is principally employed in academic organic synthesis, medicinal chemistry building-block programs, and specialty polymer precursor research .

Product Identity Secondary alkyl bromide (C9) Distinct from primary isomer
Workflow Fit SN1/E2/Organometallic transformations Supports Grignard, elimination, and stereochemical studies
Selection Context Na⁺ channel SAR & electrophysiology probe Retains activity beyond primary-bromoalkane cut-off

Why 1-Bromononane or Other Linear Alkyl Bromides Cannot Serve as Drop-In Replacements for 2-Bromononane


Although 2-bromononane and 1-bromononane share the same molecular formula (C₉H₁₉Br), their divergent physicochemical and biological properties render them non-interchangeable in applications where secondary vs. primary bromide character governs reactivity, selectivity, or bioactivity. The position of the bromine atom alters the compound's boiling point, lipophilicity (logP), steric environment, and SN2/E2 partition ratios . Critically, published electrophysiology data demonstrate that the secondary isomer 2-bromononane retains membrane-active Na⁺ channel blocking capability beyond the chain-length cut-off point at which primary bromoalkanes become inactive, a qualitative and functionally decisive differentiation that cannot be replicated by simply employing 1-bromononane . Generic substitution based on molecular formula alone therefore risks synthetic failure, bioassay misinterpretation, or irreproducible property profiles.

Target 2-Bromononane (secondary)
Common Substitute 1-Bromononane (primary)
Membrane-active Na⁺ channel blocking observed only with secondary isomer at C9; primary isomer is reported inactive beyond C8, and functional assays may not transfer.
Target 2-Bromononane (LogP ~5.22)
Common Substitute 1-Bromononane (LogP ~4.13)
~12-fold higher partition coefficient alters extraction recovery and reversed-phase retention; method transfer without isomer verification may introduce partition bias.
Target Secondary electrophile (SN1/E2 biased)
Common Substitute Primary electrophile (SN2 biased)
SN2 reactivity rank may shift; primary bromide is class-level far more reactive, and pathway partitioning may differ under standard Finkelstein conditions.

2-Bromononane (CAS 2216-35-5) Quantitative Differentiation Evidence Against Closest Comparators


Na⁺ Channel Blocking Cut-Off Extension: 2-Bromononane vs. Primary Bromoalkane Homologues

In a direct head-to-head comparison using toad sciatic nerve bundles, primary bromoalkanes exhibited a cut-off effect at bromooctane (C8), beyond which higher homologues lost activity. By contrast, 2-bromononane (C9 secondary isomer) retained the ability to reversibly block nervous impulse conduction, demonstrating that shifting the bromine from a primary to a secondary position extends the active chain-length window by at least one methylene unit . The concentration required for an equipotent effect was quantified: primary bromoalkanes showed a free energy of adsorption of −733 cal·mol⁻¹ per CH₂ group, while secondary isomers required higher absolute concentrations, establishing a reproducible potency hierarchy directly tied to substitution pattern .

Na⁺ Channel Cut-Off Extension
Direct head-to-head
Active at C9 (2-bromononane) vs. inactive beyond C8 (1-bromoalkanes)
Supports isomer-specific SAR context; chain-length window extended by ≥ +1 CH₂ unit.
Reported in toad sciatic nerve preparation; adsorption free energy −733 cal·mol⁻¹·CH₂⁻ for primary series.
Electrophysiology Na⁺ channel pharmacology Structure-activity relationship (SAR)

Boiling Point Differential: 2-Bromononane (208–209 °C) vs. 1-Bromononane (201 °C) at Atmospheric Pressure

Measured boiling point data from authoritative vendor specifications show a reproducible 7–8 °C elevation for the secondary isomer: 2-bromononane boils at 208–209 °C (Thermo Scientific / Fisher Scientific, neat) , whereas the primary isomer 1-bromononane boils at 201 °C (Sigma-Aldrich, neat, 1013 hPa) . This difference, attributable to reduced molecular symmetry and altered packing in the secondary isomer, is sufficient to enable separation by fractional distillation and to dictate solvent or reaction medium selection in high-temperature transformations.

Boiling Point Differential
Cross-study comparable
ΔTb ≈ +7 to +8 °C
Supports fractional distillation selection; thermal margin prevents premature volatilization.
208–209 °C vs. 201 °C (neat, 1013 hPa); vendor-certified purity ≥97%.
Physicochemical property profiling Distillation separation design Solvent selection

Lipophilicity Shift: 2-Bromononane (LogP ≈ 5.22) vs. 1-Bromononane (LogP ≈ 4.13)

ACD/Labs-predicted LogP values indicate that 2-bromononane (LogP = 5.22) is approximately 1.09 log units more lipophilic than 1-bromononane (LogP = 4.13 via Molbase, based on predicted ACD/XlogP) . This corresponds to an approximately 12-fold higher octanol–water partition coefficient, translating into measurably different phase-distribution behavior in liquid–liquid extraction, reversed-phase chromatographic retention, and membrane-permeation models.

Lipophilicity Shift
Cross-study comparable
ΔLogP ≈ +1.09 (~12-fold increase)
Partition bias may affect extraction recovery and reversed-phase retention.
ACD/Labs predicted LogP 5.22 vs. 4.13; pH-independent non-ionizable compound.
Lipophilicity prediction QSAR / drug design Extraction and partitioning

SN2 Reactivity Order: Secondary Halide Reactivity in the Finkelstein Reaction Context

The Finkelstein reaction (NaI in acetone, 60 °C) provides a well-characterized kinetic framework for ranking alkyl halide SN2 reactivity. Secondary alkyl bromides are classified as far less reactive than primary alkyl bromides under these standard displacement conditions . Although compound-specific rate constants for 2-bromononane are not reported, the class position—primary > secondary—is universally accepted, meaning that 1-bromononane will reliably out-compete 2-bromononane in bimolecular nucleophilic substitutions. This ordering must inform reagent selection when SN2 chemoselectivity is required.

SN2 Reactivity Order
Class-level inference
Primary >> Secondary (Finkelstein conditions)
Class-level relative rate difference guides mechanistic pathway selection.
NaI/acetone, 60 °C; quantitative relative rates primary ~1, secondary ~0.02.
Nucleophilic substitution kinetics SN2 mechanism Halide exchange

Procurement Cost Differential: 2-Bromononane vs. 1-Bromononane on a per-Gram Basis

Catalog pricing surveys reveal a substantial cost penalty for the secondary isomer. 2-Bromononane (97%, 1 g) is listed at approximately $35/g (ChemicalBook / Alfa Aesar catalogue) , whereas 1-bromononane (>99%, 5 g) is available at $3.20/g (AKsci, bulk pricing) . This ~11× cost multiplier for the secondary isomer reflects the lower commercial demand and more specialized synthetic preparation, directly impacting procurement budgets for scale-up or high-consumption protocols.

Procurement Cost Differential
Cross-study comparable
~11× higher cost per gram
Cost premium demands application-specific justification.
~$35/g (97%, 1 g) vs. ~$3.20/g (>99%, 5 g); non-bulk academic pricing accessed 2026.
Laboratory procurement Cost-efficiency benchmarking Synthetic scale-up economics

Evidence-Linked Application Scenarios Where 2-Bromononane Outperforms Generic Alkyl Bromides


Electrophysiology Tool Compound for Na⁺ Channel Cut-Off Extension Studies

In structure–activity relationship (SAR) investigations of voltage-gated sodium channels, primary bromoalkanes lose blocking activity at chain lengths exceeding eight carbons (cut-off at bromooctane). 2-Bromononane, a C9 secondary isomer, uniquely retains reversible impulse-blocking efficacy, enabling researchers to probe the stereoelectronic and volume-dependent requirements of the hydrophobic binding pocket beyond the primary-bromoalkane activity window . Procurement of 2-bromononane is mandatory when experimental protocols require an active C9 bromoalkane probe.

Stereochemical and Mechanistic Organic Synthesis Requiring Chiral Secondary Electrophiles

When organic synthesis requires a chiral secondary alkyl bromide for stereospecific SN2 transformations, (S)-2-bromononane provides a defined stereocenter at the C2 position . The secondary substitution pattern dictates mechanistic partitioning: in polar protic solvents, the reaction proceeds via an SN1 pathway yielding racemic products, while SN2 conditions afford stereospecific inversion . These mechanistic outcomes are fundamentally inaccessible with achiral primary alkyl bromides such as 1-bromononane, making 2-bromononane or its enantiopure derivatives the required substrate for stereochemical studies.

High-Temperature Reaction Media Where Boiling Point Margin Is Critical

For transformations requiring sustained reflux or high-temperature operation near 200–210 °C, the 7–8 °C higher boiling point of 2-bromononane (208–209 °C) compared to 1-bromononane (201 °C) can prevent premature volatilization and maintain liquid-phase reaction conditions . This thermal margin is particularly relevant in solvent-free or neat reactions, distillative workups, and when reaction exotherms demand enhanced heat-sink capacity from the liquid phase.

Lipophilicity-Driven Extraction and Chromatographic Method Development

With a LogP of ~5.22—more than one log unit higher than 1-bromononane—2-bromononane serves as a calibration standard or partitioning probe in reversed-phase HPLC method development and liquid–liquid extraction optimization . The approximately 12-fold greater octanol–water partitioning ensures that methods validated with 2-bromononane will not directly translate to the primary isomer, and vice versa; laboratories performing environmental fate, bioaccumulation, or logP-driven QSAR modeling must procure the precise isomer specified by their experimental framework.

Application
Selection Property
Validation Focus
Na⁺ channel cut-off extension studies
Secondary bromide isomer identity
Electrophysiology endpoint reproducibility beyond C8 primary-bromoalkane cut-off
Stereochemical synthesis (chiral secondary electrophile)
Defined C2 stereocenter reactivity
SN2 inversion vs. SN1 racemization under selected solvent conditions
High-temperature reaction media
Elevated boiling point margin (208–209 °C)
Liquid-phase maintenance and distillative workup at 200–210 °C range
Lipophilicity-driven extraction and chromatographic method development
Consistent LogP ~5.22 partition behavior
Reversed-phase retention and liquid–liquid extraction reproducibility

Technical Documentation Hub

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